

Commercial Suppliers and Technical Guide for Thalidomide-O-PEG4-Boc

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thalidomide-O-PEG4-Boc*

Cat. No.: *B8106467*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and application of **Thalidomide-O-PEG4-Boc**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, provides a list of commercial suppliers, and details experimental protocols for its use in PROTAC synthesis and evaluation.

Introduction to Thalidomide-O-PEG4-Boc in PROTAC Technology

Thalidomide-O-PEG4-Boc is a functionalized molecule that incorporates the thalidomide moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-unit polyethylene glycol (PEG4) linker. The other end of the PEG linker is terminated with a tert-butyloxycarbonyl (Boc)-protected amine. This compound is a key intermediate in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

The thalidomide component of the molecule recruits the CRBN E3 ligase, while the deprotected amine on the PEG linker allows for conjugation to a ligand that binds to a protein of interest. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Commercial Suppliers and Physicochemical Data

Several commercial suppliers offer **Thalidomide-O-PEG4-Boc** for research and development purposes. The table below summarizes key quantitative data from various suppliers.

Supplier	Catalog Number	Molecular Weight (g/mol)	Chemical Formula	Purity	CAS Number
MedChemExpress	HY-141014	578.61	C ₂₈ H ₃₈ N ₂ O ₁₁	>98%	2411681-87-1
BLD Pharm	BD141014	578.61	C ₂₈ H ₃₈ N ₂ O ₁₁	≥98%	2411681-87-1
BroadPharm	BP-24443	578.6	C ₂₈ H ₃₈ N ₂ O ₁₁	98%	2411681-87-1
Sigma-Aldrich	CIAH987F2481	578.61	C ₂₈ H ₃₈ N ₂ O ₁₁	Not Specified	2411681-87-1
MySkinRecipes	106508	578.61	C ₂₈ H ₃₈ N ₂ O ₁₁	97%	2411681-87-1

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using **Thalidomide-O-PEG4-Boc** and subsequent evaluation of its biological activity.

Protocol 1: Boc Deprotection of Thalidomide-O-PEG4-Boc

This procedure removes the Boc protecting group to yield the free amine, which is then ready for coupling to a ligand for the protein of interest (POI).

Materials:

- **Thalidomide-O-PEG4-Boc**

- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator

Methodology:

- Dissolve **Thalidomide-O-PEG4-Boc** in anhydrous DCM (e.g., 10 mL per 100 mg of starting material) in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Slowly add TFA to the solution (a final concentration of 20-50% v/v is common).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- To neutralize the resulting TFA salt, dissolve the residue in DCM and wash with saturated NaHCO_3 solution.
- Separate the organic layer, dry it over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the deprotected Thalidomide-O-PEG4-amine.

Protocol 2: Amide Coupling of Deprotected Linker to a POI Ligand

This protocol describes the formation of an amide bond between the amine-terminated linker and a carboxylic acid group on the POI ligand using HATU as a coupling agent.

Materials:

- Thalidomide-O-PEG4-amine (from Protocol 1)
- POI ligand with a carboxylic acid functional group
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar

Methodology:

- In a round-bottom flask, dissolve the POI ligand with a carboxylic acid (1 equivalent) in anhydrous DMF.
- Add HATU (1.1-1.5 equivalents) and DIPEA (2-3 equivalents) to the solution.
- Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
- Add a solution of Thalidomide-O-PEG4-amine (1 equivalent) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

- Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated.
- The crude PROTAC can be purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

- Cell line expressing the protein of interest
- Cell culture medium and supplements
- Synthesized PROTAC
- Dimethyl sulfoxide (DMSO) as a vehicle control
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the protein of interest
- Primary antibody against a loading control (e.g., GAPDH, β -actin)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

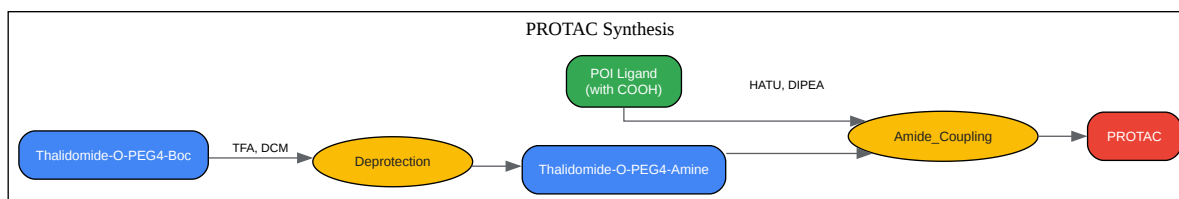
Methodology:

- Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (typically ranging from nanomolar to micromolar) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
[\[1\]](#)
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells using lysis buffer.[\[1\]](#)
- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[\[1\]](#)
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[\[1\]](#)
 - Block the membrane with blocking buffer for 1 hour at room temperature.[\[1\]](#)
 - Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.[\[1\]](#)
 - Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[1\]](#)
- Detection and Analysis:
 - Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[\[1\]](#)

- Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
- Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to determine the DC_{50} (concentration at which 50% degradation is observed) and D_{max} (maximum degradation) values.[1]

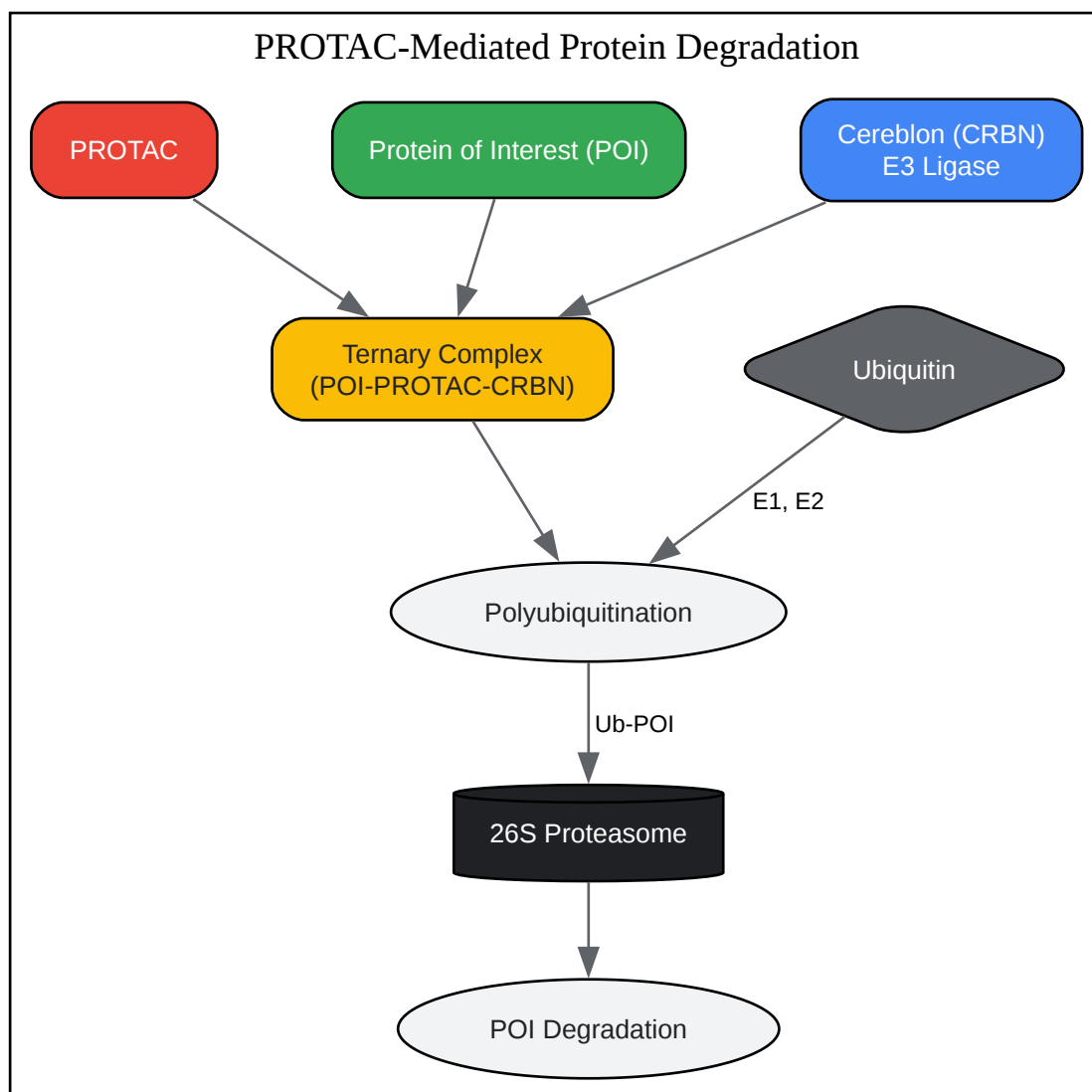
Visualizations

The following diagrams illustrate the key processes involved in the application of **Thalidomide-O-PEG4-Boc**.



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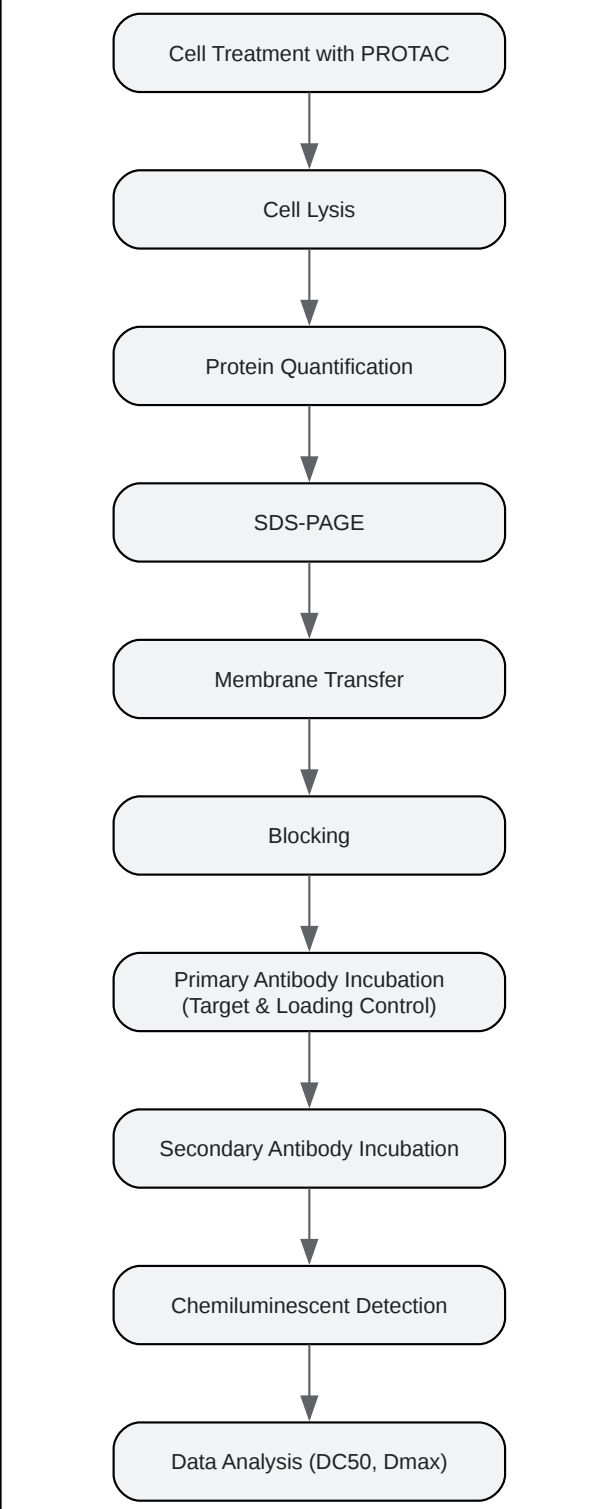
Caption: Workflow for PROTAC synthesis using **Thalidomide-O-PEG4-Boc**.



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Caption: Signaling pathway of PROTAC-mediated protein degradation.

Western Blot Workflow for Degradation Analysis



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Caption: Experimental workflow for Western Blot analysis.

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References

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Thalidomide-O-PEG4-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106467#commercial-suppliers-of-thalidomide-o-peg4-boc]

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